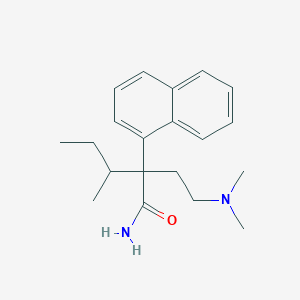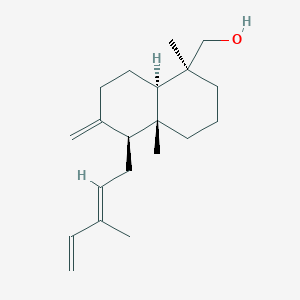
醋酸间苯二酚
描述
Resorufin acetate is a red fluorogenic esterase substrate that is useful in cell viability assays . It is also used for high throughput screening of esterase activity in a live cell format . The molecular weight of Resorufin acetate is 255.23 .
Chemical Reactions Analysis
Resorufin acetate acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1) esterase activity . Upon enzymatic cleavage, the resorufin anion displays red fluorescence . Resorufin is further converted to other species, which jeopardizes the linearity of the assays .
Physical And Chemical Properties Analysis
Resorufin acetate is soluble in DMSO and ethanol . It has a high fluorescence quantum yield and long excitation/emission wavelength .
科学研究应用
Fluorescence and Colorimetric Analysis
Resorufin acetate is widely used in the development of responsive probes for fluorescence and colorimetric analysis . It exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis .
Detection of Various Analytes
Resorufin-based fluorescent probes have been developed for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .
Fluorescence Imaging Technique
The fluorescence imaging technique has attracted increasing attention in the detection of various biological molecules in situ and in real-time . Resorufin acetate, due to its inherent advantages including high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback, has been widely utilized in this field .
Bioassays and Imaging
In the past few decades, a number of fluorescent probes have been developed for bioassays and imaging by exploiting different fluorophores . Among various fluorophores, resorufin acetate has been widely utilized due to its high fluorescence quantum yield and long excitation/emission wavelength .
Detection of Metal Ions
Resorufin-based fluorescent probes have also been developed recently for the detection of metal ions . The abnormal concentrations of copper can lead to various diseases, like Alzheimer’s and Wilson’s diseases .
Substrate for Enzyme Activity
Resorufin acetate is a fluorometric probe that acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1) esterase activity . It is also a useful substrate for chymotrypsin . Upon enzymatic cleavage, the resorufin anion displays red fluorescence .
作用机制
Target of Action
Resorufin acetate is a versatile compound that has been widely utilized in the design of responsive probes specific for various bioactive species . These include cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules . The primary targets of resorufin acetate are therefore these bioactive species, which play crucial roles in various biological processes.
Mode of Action
Resorufin acetate interacts with its targets through a mechanism known as "protection-deprotection" . For instance, in the presence of Co2+ and Cu+, both of the oxidative benzylic ether (C–O) bonds in probes were cleaved, resulting in a dramatic increase of the emission intensity . This interaction results in changes in the fluorescence properties of the compound, allowing for the detection of the target species.
Biochemical Pathways
The biochemical pathways affected by resorufin acetate are largely dependent on the specific bioactive species being targeted. For example, when used as a probe for reactive sulfur species, it can affect redox signaling pathways . When used for the detection of cations and anions, it may influence ion transport and homeostasis .
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it may have good bioavailability
Result of Action
The primary result of resorufin acetate’s action is the generation of a fluorescent signal that can be detected and measured . This allows for the real-time, in situ detection of various biological molecules . The specific molecular and cellular effects of resorufin acetate’s action depend on the bioactive species being targeted.
Action Environment
The action of resorufin acetate can be influenced by various environmental factors. For instance, the detection limits of the probes for Pb 2+ and Hg 2+ were determined in a Tris–borate buffer . Additionally, the fluorescence properties of resorufin can be affected by pH, temperature, and the presence of other chemical species . Therefore, these factors can influence the compound’s action, efficacy, and stability.
安全和危害
When handling Resorufin acetate, one should avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers
There are several relevant papers on Resorufin acetate. One paper discusses the fundamentals of metabolic activity assays based on the reduction of resazurin . Another paper provides a review of the advances in the development of resorufin-based fluorescent probes for detecting various analytes .
属性
IUPAC Name |
(7-oxophenoxazin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWKHDKBOVPINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150983 | |
| Record name | Resorufin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resorufin acetate | |
CAS RN |
1152-14-3 | |
| Record name | Resorufin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorufin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Resorufin acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



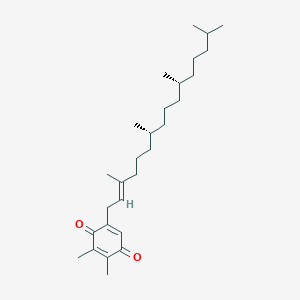
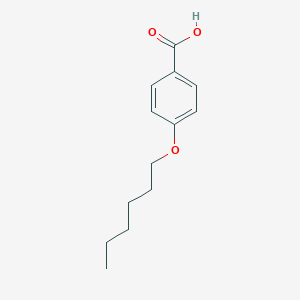
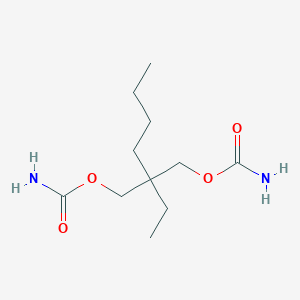
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
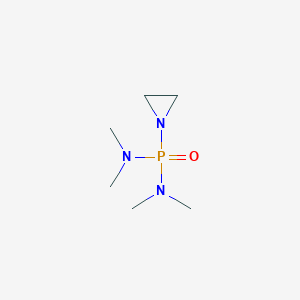

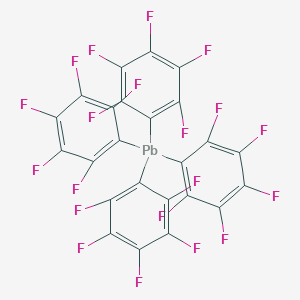

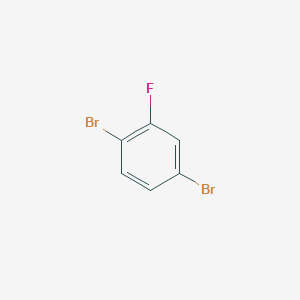
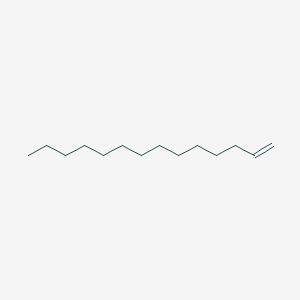
![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)
